Aceanthrylene Aceanthrylene Aceanthrylene is an ortho- and peri-fused polycyclic arene.
Brand Name: Vulcanchem
CAS No.: 202-03-9
VCID: VC1689794
InChI: InChI=1S/C16H10/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-10H
SMILES: C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3
Molecular Formula: C16H10
Molecular Weight: 202.25 g/mol

Aceanthrylene

CAS No.: 202-03-9

Cat. No.: VC1689794

Molecular Formula: C16H10

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Aceanthrylene - 202-03-9

Specification

CAS No. 202-03-9
Molecular Formula C16H10
Molecular Weight 202.25 g/mol
IUPAC Name aceanthrylene
Standard InChI InChI=1S/C16H10/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-10H
Standard InChI Key JDPAVWAQGBGGHD-UHFFFAOYSA-N
SMILES C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3
Canonical SMILES C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3

Introduction

Chemical Structure and Properties

Aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₀ . Its defining structural feature is an unsaturated five-membered ring that is ortho- and peri-fused to the 1- and 9-positions of anthracene . This unique arrangement creates a non-benzenoid polycyclic system with distinct chemical and electronic properties.

The compound is formally identified through several nomenclature systems:

  • CAS Registry Number: 202-03-9

  • IUPAC Standard InChI: InChI=1S/C16H10/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-10H

Table 1: Physical and Chemical Properties of Aceanthrylene

PropertyValueReference
Molecular FormulaC₁₆H₁₀
Molecular Weight202.2506 g/mol
CAS Registry Number202-03-9
ClassificationPolycyclic aromatic hydrocarbon
Structural FeatureUnsaturated five-membered ring fused to anthracene
Structure TypeOrtho- and peri-fused polycyclic arene

While detailed physical property data is limited in the available literature, aceanthrylene likely exhibits characteristics typical of polycyclic aromatic hydrocarbons, including low water solubility, high melting point, and strong UV-visible absorption properties due to its extended π-electron system.

Historical Development and Synthesis Methods

The synthesis of aceanthrylene has evolved significantly since its first reports in the chemical literature. The compound was first synthesized in the early 1980s, with important synthetic approaches published in the Journal of Organic Chemistry in 1984 .

Synthetic Approaches

Multiple synthetic routes have been developed to produce aceanthrylene efficiently:

  • Palladium-Catalyzed Formation: A significant advancement in aceanthrylene synthesis was reported by Dang and Garcia-Garibay, who developed a palladium-catalyzed method for the peri-cyclopentenelation of aromatic compounds . This approach represented a simpler method for constructing the challenging cyclopenta-fused structure.

  • Traditional Organic Synthesis: Earlier approaches relied on traditional organic chemistry techniques, including cyclization reactions of appropriate precursors and ring-forming reactions on anthracene derivatives .

  • Improved Methods: Subsequent research improved the yield and efficiency of aceanthrylene synthesis, with methods published in 1987 achieving better results .

Related Synthetic Challenges

The synthesis of more complex derivatives presents additional challenges. For example, attempts to synthesize cyclopenta[hi]aceanthrylene have been documented, demonstrating the ongoing interest in expanding the family of aceanthrylene-based compounds . These synthetic efforts often involve multiple steps, including reduction reactions and specialized coupling techniques.

Table 2: Key Synthesis Methods for Aceanthrylene

MethodKey FeaturesPublication YearReference
Initial synthetic approachFirst published synthesis1984
Journal of Organic Chemistry methodRefined synthesis process1987
Palladium-catalyzed formationPeri-cyclopentenelation of aromatic compounds2001

Chemical Reactivity and Transformations

Aceanthrylene exhibits reactivity patterns characteristic of polycyclic aromatic hydrocarbons, but with distinctive features related to its cyclopenta-fused structure.

Hydrogenation Reactions

One well-documented transformation of aceanthrylene is its hydrogenation. Researchers from Kyushu University demonstrated that aceanthrylene can undergo facile hydrogenation when coordinated to triruthenium carbonyl clusters . This coordination chemistry allows for selective hydrogenation, leading to the formation of 4,5-dihydroaceanthrylene. Notably, this research represented the first successful isolation of this partially hydrogenated derivative .

The hydrogenation process involves:

  • Coordination of aceanthrylene to the triruthenium cluster as a face-capping ligand

  • Activation of molecular hydrogen by the metal complex

  • Selective hydrogen transfer to the aceanthrylene ligand

  • Release of the hydrogenated product through treatment with carbon monoxide

This process demonstrates the potential of organometallic complexes to facilitate controlled transformations of aceanthrylene that might be challenging through conventional organic chemistry approaches.

Derivatives and Related Compounds

Aceanthrylene serves as a structural foundation for numerous more complex polycyclic aromatic hydrocarbons. These derivatives extend the basic aceanthrylene framework through additional ring fusions or structural modifications.

Major Derivatives

Several significant derivatives and related compounds have been documented in the scientific literature:

  • Benz[l]aceanthrylene: A larger polycyclic aromatic hydrocarbon (C₂₀H₁₂) that incorporates the aceanthrylene core with additional fused benzene rings .

  • 11H-Benz[bc]aceanthrylene: Also known as 1,12-Methylenebenz(a)anthracene, this compound (C₁₉H₁₂) represents another structural variation of the aceanthrylene framework .

  • Naphth(2,3-a)aceanthrylene: A more complex PAH (C₂₄H₁₄) that further extends the aceanthrylene structure through additional naphthalene-type fusion.

  • Functionalized Derivatives: Synthetic efforts have produced functionalized aceanthrylene derivatives, including 2,7-bis((trimethylsilyl)ethynyl)cyclopenta[hi]aceanthrylene and 2,7-dimethylcyclopenta[hi]aceanthrylene .

  • Hydrogenated Derivatives: 4,5-dihydroaceanthrylene represents an important partially reduced derivative that has been isolated through metal-mediated hydrogenation processes .

Table 3: Key Aceanthrylene Derivatives and Related Compounds

CompoundMolecular FormulaStructural RelationshipReference
4,5-dihydroaceanthryleneC₁₆H₁₂Hydrogenated derivative
Benz[l]aceanthryleneC₂₀H₁₂Extended ring system
11H-Benz[bc]aceanthryleneC₁₉H₁₂Methylenebenz(a)anthracene structure
Naphth(2,3-a)aceanthryleneC₂₄H₁₄Naphthalene-fused aceanthrylene
Cyclopenta[hi]aceanthrylene derivativesC₁₆H₈R₂Functionalized aceanthrylene core

These derivatives demonstrate the structural versatility of the aceanthrylene framework and its potential as a building block for more complex aromatic systems with diverse properties.

Research Applications and Significance

Aceanthrylene has several important applications in scientific research, particularly in the fields of organic chemistry, material science, and environmental studies.

Fundamental Chemical Research

As a non-benzenoid polycyclic aromatic hydrocarbon, aceanthrylene provides valuable insights into the structural, electronic, and reactive properties of cyclopenta-fused aromatic systems. Its study has contributed to the broader understanding of aromaticity, π-electron delocalization, and structure-property relationships in non-alternant PAHs .

Organometallic Chemistry

Aceanthrylene has demonstrated significant utility in organometallic chemistry, particularly as a ligand for transition metal complexes. Research has shown that it can function as a hemilabile μ3-ligand for triruthenium carbonyl clusters, facilitating interesting transformations including hydrogenation reactions . This property makes aceanthrylene valuable for studying metal-ligand interactions and developing new catalytic systems.

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